
(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole is a chiral compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a phenyl group and a pyrrolidinyl group attached to the thiazole ring. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of a phenyl-substituted thioamide with a pyrrolidine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the efficiency of the cyclization reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the thiazole ring into a more reduced form.
Substitution: The phenyl and pyrrolidinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; temperatures ranging from -20 to 25°C.
Substitution: Halogenating agents, alkylating agents; temperatures ranging from 0-100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or alkylated thiazole derivatives.
Applications De Recherche Scientifique
(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-5-Phenyl-2-(pyrrolidin-2-yl)thiazole: The enantiomer of the (S)-form, with similar chemical properties but different biological activity.
5-Phenyl-2-(pyrrolidin-2-yl)oxazole: An oxazole analog with a similar structure but different electronic properties.
5-Phenyl-2-(pyrrolidin-2-yl)imidazole: An imidazole analog with distinct reactivity and biological activity.
Uniqueness
(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or analogs. Its thiazole ring also imparts distinct electronic properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H14N2S |
|---|---|
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
5-phenyl-2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C13H14N2S/c1-2-5-10(6-3-1)12-9-15-13(16-12)11-7-4-8-14-11/h1-3,5-6,9,11,14H,4,7-8H2/t11-/m0/s1 |
Clé InChI |
FAAHNTBFQALVRC-NSHDSACASA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=NC=C(S2)C3=CC=CC=C3 |
SMILES canonique |
C1CC(NC1)C2=NC=C(S2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


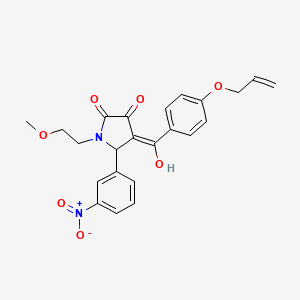
![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12881806.png)


![1-[3-(Diphenylmethyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12881815.png)
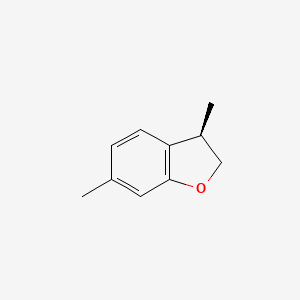
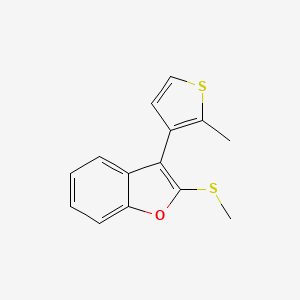
![3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881829.png)
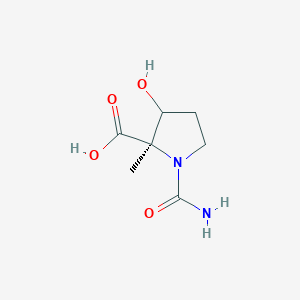
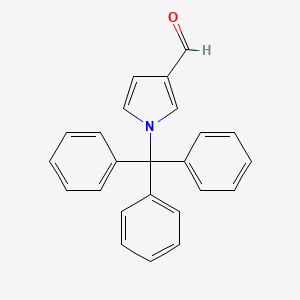
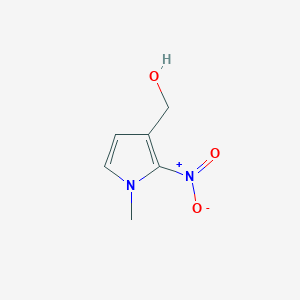
![(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12881876.png)
![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B12881880.png)
![2-(Difluoromethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12881891.png)
